molecular formula C20H21FN2O2 B11313202 N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11313202
M. Wt: 340.4 g/mol
InChI Key: WMDVTBDOZXABJB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylethyl group, a fluorine atom, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the fluorine atom, and the attachment of the dimethylamino and phenylethyl groups. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: This compound also contains a dimethylamino group and a carboxamide group but has an acridine ring instead of a benzofuran ring.

    2-(dimethylamino)methylphenylboronic acid: This compound has a similar dimethylamino group but includes a boronic acid group and a phenyl ring.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21FN2O2/c1-13-16-11-15(21)9-10-18(16)25-19(13)20(24)22-12-17(23(2)3)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,22,24)

InChI Key

WMDVTBDOZXABJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)N(C)C

Origin of Product

United States

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